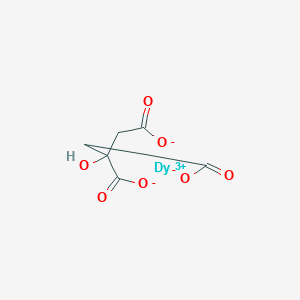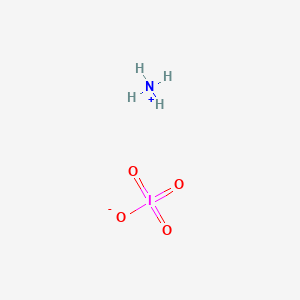
Lead oxide (Pb2O)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead oxide (Pb2O) is a compound that is commonly used in various industrial and scientific applications. It is a yellow to orange crystalline powder that is insoluble in water but soluble in acids. This compound has been the subject of scientific research for many years due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of lead oxide is not fully understood. However, it is believed to interact with the cell membrane and disrupt the normal functioning of cells. It has been shown to cause oxidative stress and inflammation in cells, leading to cellular damage and death.
Biochemical and Physiological Effects:
Lead oxide exposure has been shown to have several biochemical and physiological effects on living organisms. It can cause damage to the central nervous system, liver, kidneys, and reproductive system. It can also lead to anemia, gastrointestinal disorders, and developmental delays in children.
Vorteile Und Einschränkungen Für Laborexperimente
Lead oxide is commonly used in laboratory experiments due to its unique properties and potential applications. It is relatively cheap and easy to synthesize, making it an ideal compound for use in research. However, it is also highly toxic and can pose a significant risk to researchers if proper safety precautions are not taken.
Zukünftige Richtungen
There are several future directions for research on lead oxide. One area of focus is the development of new methods for synthesizing lead oxide that are more efficient and environmentally friendly. Another area of research is the development of new applications for lead oxide in fields such as energy storage and catalysis. Additionally, there is a need for further research on the toxicological effects of lead oxide and ways to mitigate its harmful effects on living organisms.
Conclusion:
Lead oxide is a compound that has been the subject of scientific research for many years due to its unique properties and potential applications. It is commonly used in various industrial and scientific applications, but it can also pose a significant risk to human health if proper safety precautions are not taken. Further research is needed to fully understand the mechanism of action of lead oxide and its potential applications in various fields.
Synthesemethoden
Lead oxide can be synthesized through several methods, including thermal decomposition of lead nitrate, reaction of lead with oxygen, and oxidation of lead metal in the presence of air. The most commonly used method for synthesizing lead oxide is the thermal decomposition of lead nitrate.
Wissenschaftliche Forschungsanwendungen
Lead oxide has been extensively studied for its potential applications in various scientific fields. It is commonly used as a pigment in the production of ceramics, paints, and glass. It is also used as a component in the production of batteries, lead-acid storage batteries, and as a catalyst in chemical reactions.
Eigenschaften
CAS-Nummer |
12059-89-1 |
|---|---|
Produktname |
Lead oxide (Pb2O) |
Molekularformel |
H6OPb2 |
Molekulargewicht |
446.3988 |
IUPAC-Name |
plumbyloxyplumbane |
InChI |
InChI=1S/O.2Pb.6H |
InChI-Schlüssel |
DVCOTXAHQFVPSU-UHFFFAOYSA-N |
SMILES |
O([PbH3])[PbH3] |
Kanonische SMILES |
O([PbH3])[PbH3] |
Andere CAS-Nummern |
12059-89-1 |
Physikalische Beschreibung |
WetSolid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol](/img/structure/B84303.png)










